molecular formula C18H17F2N3O2 B6698031 N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]pyridine-3-carboxamide

N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]pyridine-3-carboxamide

Cat. No.: B6698031
M. Wt: 345.3 g/mol
InChI Key: XXZCDRIYCOIYNH-UHFFFAOYSA-N
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Description

N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a difluorophenyl group, a piperidine ring, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c19-14-6-5-13(15(20)9-14)11-23-8-2-4-16(18(23)25)22-17(24)12-3-1-7-21-10-12/h1,3,5-7,9-10,16H,2,4,8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZCDRIYCOIYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=C(C=C(C=C2)F)F)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-difluorobenzyl chloride and the piperidine intermediate.

    Coupling with Pyridine Carboxamide: The final step involves coupling the difluorophenyl-substituted piperidine with pyridine-3-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, high-throughput screening of catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to a hydroxyl group.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under Friedel-Crafts conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl-substituted piperidine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits activity against certain biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and analgesic therapies.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests applications in treating diseases such as chronic pain, inflammation, and possibly neurodegenerative disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, while the piperidine and pyridine moieties facilitate its penetration into biological membranes. This compound may inhibit or modulate the activity of specific enzymes involved in inflammatory pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position of the pyridine ring.

    N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]pyrimidine-3-carboxamide: A compound with a pyrimidine ring instead of a pyridine ring.

Uniqueness

The uniqueness of N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]pyridine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its lipophilicity and binding affinity, while the piperidine ring provides structural rigidity and the pyridine carboxamide moiety offers additional sites for hydrogen bonding and interaction with biological targets.

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